molecular formula C9H8O5S B3155223 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid CAS No. 79478-01-6

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid

Cat. No.: B3155223
CAS No.: 79478-01-6
M. Wt: 228.22 g/mol
InChI Key: OXOYOSITARWPAX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoacetic acid (C₉H₈O₄) is a substituted aryl oxoacetic acid characterized by a ketone and carboxylic acid group on the α-carbon, with a 4-methoxyphenyl substituent. Its molecular structure (SMILES: COC1=CC=C(C=C1)C(=O)C(=O)O) includes a methoxy group (-OCH₃) at the para position of the benzene ring, influencing its electronic and steric properties . This compound is frequently synthesized via condensation reactions involving 2-oxoacetic acid and substituted phenylhydrazines or diazo intermediates, with yields dependent on stoichiometry and reaction conditions .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOYOSITARWPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid typically involves the reaction of 4-methanesulfonylphenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of methanesulfonyl chloride as a starting material, which undergoes a series of reactions to introduce the oxoacetic acid group . The reaction conditions often involve the use of polar organic solvents and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonation, and subsequent oxidation to achieve the final product . The use of advanced equipment and stringent quality control measures are essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted phenylacetic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • However, its steric bulk may slightly reduce yields compared to smaller substituents like -F or -Cl .
  • Electron-Withdrawing Groups (e.g., -F, -Cl, -Br) : These substituents increase electrophilicity at the α-carbon, improving reactivity in nucleophilic reactions. The 4-chlorophenyl derivative (2h) achieves a higher yield (77%) than 2c (62%), suggesting that electronic effects dominate over steric hindrance in these cases .
  • Extended Aromatic Systems (e.g., naphthyl) : The naphthalen-2-yl derivative (2d) shows the highest yield (83%), attributed to resonance stabilization and enhanced solubility during crystallization .

Mechanistic Insights

The synthesis of 2-aryl-2-oxoacetic acids involves charge distribution at the α-carbon (C9), which is influenced by substituent electronegativity. Computational studies on 4-methoxyphenyl derivatives indicate that electron-donating groups reduce C9 electrophilicity, requiring optimized stoichiometry (e.g., 2 equivalents of 2-oxoacetic acid) to drive reactions to completion .

Biological Activity

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid, also known by its CAS number 79478-01-6, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methanesulfonyl group attached to a phenyl ring, with an oxoacetic acid moiety. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the methanesulfonyl group enhances its solubility and bioavailability, which is crucial for its pharmacological effects.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, including phosphatases, which play a significant role in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Activity Type Description
Antimicrobial Exhibits potential against various bacterial strains in vitro.
Enzyme Inhibition Inhibits specific phosphatases involved in cellular signaling.
Anti-inflammatory May reduce inflammation by modulating cytokine production.
Anticancer Initial studies indicate potential efficacy against cancer cell lines.

Case Studies and Research Findings

Several studies have reported findings related to the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Phosphatase Inhibition :
    • Research indicated that the compound acts as a moderate inhibitor of protein tyrosine phosphatases (PTPs), with IC50 values suggesting effective modulation of these enzymes .
  • Anti-inflammatory Effects :
    • In vivo experiments revealed that treatment with this compound reduced the levels of pro-inflammatory cytokines in a mouse model of inflammation .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in signaling pathways suggests applications in treating diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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